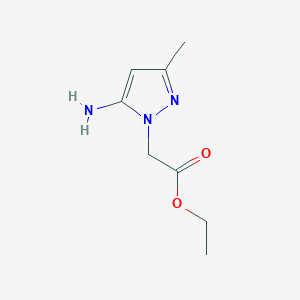

![molecular formula C8H11NO2S B1336841 N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine CAS No. 859851-03-9](/img/structure/B1336841.png)

N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

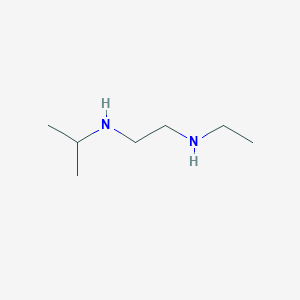

“2,3-Dihydrothieno[3,4-b][1,4]dioxine”, also known as “3,4-Ethylenedioxythiophene” or “EDOT”, is a compound with the molecular formula C6H6O2S . It is used in the synthesis of various polymers .

Molecular Structure Analysis

The structure of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” consists of three heterocyclic units that are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles .

Chemical Reactions Analysis

In a study, it was shown that the salt concentration of the electrolyte does not affect the quantity ϕ, which is therefore a material-specific property that can be explained in terms of entropy of mixing .

Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” is 142.18 g/mol . The compound forms a dihedral angle of 12.53 (6) with the benzene ring .

科学的研究の応用

Conducting Polymers for Biosensor Applications

Poly(4,7-di(2,3)-dihydrothieno[3,4-b][1,4]dioxin-5-yl-benzo[1,2,5]thiadiazole) and its derivatives have been electrochemically deposited on graphite electrodes for biosensor applications. These materials were used as immobilization matrices for glucose oxidase in biosensing studies, demonstrating their potential in monitoring enzymatic reactions in real human blood serum samples (Emre et al., 2011).

Chiral Electrodes for Enantiomer Recognition

Novel chiral conducting polymers based on 3,4-ethylenedioxythiophene (EDOT) derivatives have been developed for selective recognition of DOPA enantiomers. These materials showed good redox activity and stability, making them suitable for applications in chiral sensing and separation (Dong et al., 2015).

Electrochromic Materials for NIR Applications

A series of novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors have been synthesized. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

Polymer-Based Electrochromic Devices

Electrochemical and spectroelectrochemical studies of polymers containing azobenzene, coumarine, and fluorescein dyes have been conducted to understand the effect of chromophore groups on electrochromic properties. These studies have highlighted the potential of these materials in developing multicolored electrochromic devices with fast switching times (Yigit et al., 2014).

Green Polymeric Materials

Research has focused on developing highly stable electrochromic polymers that exhibit green colors in their neutral state. These materials are of interest for completing the RGB color system for display applications, demonstrating the potential for creating more environmentally friendly polymeric materials (Durmus et al., 2007).

作用機序

Biochemical Pathways

The compound could potentially influence several pathways, depending on its targets and mode of action .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .

Result of Action

These effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-4-7-8-6(5-12-7)10-2-3-11-8/h5,9H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANPAKWXRYBAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C(=CS1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428784 |

Source

|

| Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859851-03-9 |

Source

|

| Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)